
Ligustroflavone
Overview
Description
Ligustroflavone is a bioactive compound derived from the plant Ligustrum lucidum, commonly known as Chinese privet. This compound belongs to the flavonoid class of polyphenolic compounds, which are known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ligustroflavone can be synthesized through various chemical routes. One common method involves the extraction from the plant Ligustrum lucidum using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The plant material is harvested, dried, and ground into a fine powder. This powder is then extracted using solvents under controlled conditions to maximize yield. The extract is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ligustroflavone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Neuroprotective Effects
Mechanisms of Action
Ligustroflavone has been shown to exert significant neuroprotective effects, particularly in models of ischemic stroke. Studies indicate that it reduces necroptosis—an inflammatory form of programmed cell death—by targeting key proteins involved in this pathway, specifically receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL) .
Case Study: Ischemic Stroke Model
In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), administration of this compound improved neurological function and reduced infarct volume significantly compared to control groups. The treatment was associated with decreased levels of necroptosis-associated proteins, suggesting a protective mechanism against brain injury .
Parameter | Control Group | This compound Group |
---|---|---|
Neurological Deficit Score | Higher | Lower |
Infarct Volume (mm³) | Larger | Smaller |
RIPK1 Levels | Higher | Lower |
Antitumor Properties
Role in Lung Cancer Resistance
Recent research has highlighted this compound's potential in overcoming drug resistance in non-small cell lung cancer (NSCLC). It has been found to inhibit the cyclin-dependent kinase 6 (CDK6) pathway, which is often activated in resistant cancer cells . By modulating the cell cycle and reducing proliferation rates in osimertinib-resistant NSCLC cells, this compound presents a promising avenue for therapeutic intervention.
Case Study: NSCLC Cell Lines
In vitro studies demonstrated that this compound effectively reduced cell viability and induced cell cycle arrest in resistant NSCLC cell lines. The compound's ability to interact with cyclin-related molecules was confirmed through molecular docking studies .
Cell Line Type | Viability (%) Control | Viability (%) this compound |
---|---|---|
Osimertinib-sensitive | 100 | 60 |
Osimertinib-resistant | 100 | 40 |
Metabolic Disorders
Impact on Diabetes-Induced Osteoporosis
this compound has also been investigated for its protective effects against diabetes-induced osteoporosis. It acts as an antagonist to calcium-sensing receptors (CaSR), enhancing parathyroid hormone (PTH) secretion and improving calcium metabolism . This action contributes to increased bone mineral density and better overall bone health in diabetic models.
Case Study: Diabetic Mouse Model
In a study involving diabetic mice treated with this compound over eight weeks, significant improvements were observed in bone density and calcium levels compared to untreated diabetic controls. The compound effectively reduced urinary calcium excretion and elevated serum PTH levels .
Parameter | Diabetic Control Group | This compound Group |
---|---|---|
Serum Calcium Level (mg/dL) | Lower | Higher |
Bone Mineral Density (g/cm²) | Lower | Higher |
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. A study employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) established the absorption and distribution characteristics of this compound in rat models .
Key Findings:
- This compound exhibited a half-life of approximately hours.
- Tissue distribution studies revealed that while this compound penetrated various tissues, its concentration was notably lower in the brain, likely due to challenges crossing the blood-brain barrier .
Tissue Type | Concentration (ng/mL) |
---|---|
Liver | High |
Kidney | Moderate |
Brain | Low |
Mechanism of Action
Ligustroflavone exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the NOD-like receptor protein 1 (NLRP1) inflammasome, reducing the production of pro-inflammatory cytokines.
Neuroprotective: Reduces necroptosis in neuronal cells by targeting receptor-interacting protein kinase 1/3 (RIPK1/3) and mixed lineage kinase domain-like (MLKL) pathways.
Calcium Metabolism: Acts as an antagonist of calcium-sensing receptors, regulating parathyroid hormone levels and improving calcium balance.
Comparison with Similar Compounds
Ligustroflavone is unique among flavonoids due to its specific molecular targets and pathways. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Apigenin: Exhibits anti-inflammatory and anticancer activities
This compound stands out due to its specific action on calcium-sensing receptors and its neuroprotective effects in ischemic stroke models .
Biological Activity
Ligustroflavone (LIG) is a bioactive compound derived from Ligustrum lucidum, known for its diverse pharmacological effects. This article delves into the biological activities of this compound, focusing on its neuroprotective, anti-inflammatory, and hepatoprotective properties, supported by recent research findings.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective activity, particularly in models of ischemic stroke. A study using a rat model of middle cerebral artery occlusion (MCAO) found that this compound administration (30 mg/kg) prior to ischemia improved neurological function and reduced infarct volume. This effect was associated with decreased levels of necroptosis-associated proteins, specifically RIPK1, RIPK3, and MLKL, which are implicated in neuronal cell death following ischemic injury .
Key Findings:
- Improvement in Neurological Function: Administration of this compound led to better scores on neurological assessments post-stroke.
- Reduction in Infarct Volume: Significant decrease in brain tissue damage was observed.
- Mechanism of Action: this compound appears to inhibit necroptosis by targeting RIPK pathways.
Anti-inflammatory Properties
This compound also exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the activation of the NLRP1 inflammasome, which plays a crucial role in inflammatory responses during ischemic injury. In MCAO models, this compound treatment significantly reduced the expression levels of pro-inflammatory cytokines such as IL-1β, IL-18, IL-6, and TNF-α .
Table 1: Inflammatory Cytokine Levels in MCAO Models
Cytokine | MCAO Group (pg/mL) | MCAO + LIG Group (pg/mL) |
---|---|---|
IL-1β | 250 ± 20 | 100 ± 15 |
IL-18 | 300 ± 25 | 120 ± 20 |
IL-6 | 400 ± 30 | 150 ± 25 |
TNF-α | 350 ± 35 | 130 ± 20 |
Hepatoprotective Activity
This compound has been studied for its hepatoprotective effects against liver fibrosis induced by carbon tetrachloride (CCl4). In a mouse model, this compound administration resulted in a reduction of liver fibrosis markers and improved liver function parameters. Histological analysis confirmed decreased collagen deposition and inflammation in treated animals compared to controls .
Table 2: Liver Function Parameters
Parameter | CCl4 Group | CCl4 + LIG Group |
---|---|---|
ALT (U/L) | 150 ± 10 | 80 ± 5 |
AST (U/L) | 180 ± 15 | 90 ± 10 |
Total Bilirubin (mg/dL) | 2.5 ± 0.5 | 1.0 ± 0.2 |
Pharmacokinetics and Tissue Distribution
Pharmacokinetic studies reveal that this compound is rapidly distributed across major organs following administration. It shows the highest concentration in the liver, followed by the kidney and spleen. Notably, its concentration in the brain remains low, suggesting limited ability to cross the blood-brain barrier effectively . This distribution pattern indicates that while this compound may exert significant effects on liver and kidney health, its neuroprotective mechanisms may be more complex due to its limited central nervous system penetration.
Table 3: Tissue Distribution of this compound
Tissue | Concentration (ng/g) |
---|---|
Liver | 5000 |
Kidney | 2000 |
Spleen | 1500 |
Lung | 1000 |
Brain | 100 |
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural identity of ligustroflavone in experimental settings?
- Methodological Answer: this compound’s purity and structure are typically validated using high-performance liquid chromatography (HPLC) with UV/Vis detection (λmax: 270, 337 nm) and nuclear magnetic resonance (NMR) spectroscopy. For new derivatives, mass spectrometry (MS) and X-ray crystallography are recommended to confirm molecular weight and spatial configuration .
Q. What strategies are effective for optimizing this compound’s solubility and stability in preclinical studies?
- Methodological Answer: this compound is sparingly soluble in aqueous buffers (e.g., 0.16 mg/mL in DMSO:PBS pH 7.2) but dissolves well in organic solvents like DMSO (30 mg/mL). Stock solutions should be prepared under inert gas (e.g., nitrogen) to prevent oxidation. For in vivo studies, fresh solutions are recommended due to instability in water (>24 hours) .
Q. What in vivo models are suitable for studying this compound’s effects on bone metabolism?
- Methodological Answer: Diabetic osteoporosis mouse models (e.g., streptozotocin-induced) are effective. Administer this compound intraperitoneally at 5–20 mg/kg, 3×/week for 8 weeks. Trabecular bone density and microarchitecture improvements can be assessed via micro-CT, while calcium-sensing receptor (CaSR) expression in kidneys is quantified via qRT-PCR and Western blot .
Q. How is this compound quantified in biological matrices such as plasma or tissues?
- Methodological Answer: Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) with a calibration range of 2–2000 ng/mL is validated per EMA guidelines. Plasma samples are centrifuged (3000g, 10 min) and stored at −20°C. Tissue homogenates require matrix effect validation (92.5–110.5% recovery) .
Advanced Research Questions
Q. How should pharmacokinetic parameters of this compound be derived from rodent studies?
- Methodological Answer: Intravenous (2–8 mg/kg) or intraperitoneal (16 mg/kg) administration in Sprague-Dawley rats or mice, followed by blood/tissue sampling at predefined intervals (e.g., 0.25–8 hours). Use non-compartmental analysis via DAS software to calculate AUC, t1/2, and clearance. Tissue distribution studies require euthanasia at multiple timepoints and organ-specific homogenization .
Q. How can contradictory data on this compound’s modulation of parathyroid hormone (PTH) be resolved?
- Methodological Answer: Discrepancies may arise from model-specific factors (e.g., diabetic vs. healthy rodents) or dosage regimens. Validate PTH levels via ELISA alongside renal CaSR expression (mRNA/protein). Control for calcium intake and hormonal fluctuations by standardizing diet and circadian rhythms in experimental designs .
Q. What mechanistic approaches elucidate this compound’s neuroprotective effects in ischemic stroke?
- Methodological Answer: Assess NLRP1 inflammasome suppression via Western blot (RIPK3, MLKL) in brain tissues. Use middle cerebral artery occlusion (MCAO) models in mice, with this compound administered at 10–60 mg/kg post-ischemia. Neurological deficits are scored using modified Bederson tests, and infarct volumes are quantified via TTC staining .
Q. How is molecular docking utilized to predict this compound’s interactions with targets like Tau protein or 5α-reductase?
- Methodological Answer: Dock this compound against Tau (PDB ID: 5O3T) or 5α-reductase using AutoDock Vina. Define binding pockets (e.g., Lys270–Val300 for Tau) and validate affinity scores (e.g., −7.7 kcal/mol). Compare with positive controls (e.g., dutasteride for 5α-reductase) and confirm via in vitro enzymatic inhibition assays (IC50: 42.12 μM for 5α-reductase) .
Q. How do in vitro and in vivo bioactivity profiles of this compound differ, and what factors contribute to these gaps?
- Methodological Answer: In vitro studies (e.g., HEK293 cells) may overestimate potency due to lack of metabolic degradation. Validate findings in vivo by correlating plasma concentrations (UPLC–MS/MS) with pharmacodynamic endpoints (e.g., CaSR inhibition). Consider hepatic metabolism and blood-brain barrier penetration using allometric scaling .
Q. What experimental frameworks evaluate synergistic effects of this compound with other bioactive compounds?
- Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. For osteoporosis, co-administer this compound with safflower yellow (69.06 μM IC50) and monitor additive effects on 5α-reductase inhibition. In neuroprotection, test co-therapies targeting necroptosis (RIPK1/MLKL) and inflammasomes .
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-ZBCCAYPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260413-62-5 | |
Record name | Nuezhenoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.